molecular formula C12H9BrO3 B1269021 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid CAS No. 41791-59-7

2-((1-Bromonaphthalen-2-yl)oxy)acetic acid

Cat. No. B1269021
CAS RN: 41791-59-7
M. Wt: 281.1 g/mol
InChI Key: KKZQQUCWIZZKDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid involves several steps, including refluxing with glacial acetic acid in the presence of fused ZnCl2 and condensing with other compounds to achieve desired structures. For example, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one preparation is a critical step in synthesizing related compounds with significant antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the methoxy group is almost coplanar with the phenyl ring, with the acetic acid substituent tilted relative to the ring. This structural arrangement influences the compound's physical and chemical properties, including its interaction with other molecules (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid are significantly influenced by their molecular structure. For instance, the presence of bromine atoms and acetic acid groups in the molecule can lead to unique reactivity patterns, such as in the synthesis of 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, which exhibited good antimicrobial activity (Mayekar, Yathirajan, Narayana, Sarojini, & Kumari, 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. For example, the crystal structure analysis of 2-oxo-1,2-dihydropyridine-1-acetic acid provides insights into the compound's solid-state configuration, which can influence its reactivity and interaction with biological systems (Jing-gui, 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental to understanding the compound's applications in synthesis and its potential biological activity. The study of the charge density of the biologically active molecule (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid reveals the impact of molecular structure on its electronic properties and interactions with other molecules (Wang, Ashurov, Ibragimov, Wang, Mouhib, Mukhamedov, & Englert, 2016).

Scientific Research Applications

Synthesis and Characterization

  • Research has shown the synthesis and characterization of various compounds utilizing derivatives of bromonaphthalene, which is structurally related to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. For instance, Sherekar, Kakade, and Padole (2021) synthesized compounds with antimicrobial properties using 4-bromonaphthalen-1-ol, which is similar to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid in its bromonaphthalene component (Sherekar, Kakade, & Padole, 2021).

Antimicrobial Studies

  • A study by Mayekar et al. (2010) focused on synthesizing 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety, indicating the potential of bromonaphthalene derivatives in antimicrobial applications. This study highlights the relevance of derivatives like 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid in antimicrobial research (Mayekar et al., 2010).

Herbicidal Applications

  • Wang et al. (2016) described the synthesis of 2-(aryloxyacetyl)cyclohexane-1,3-diones, which included a compound structurally similar to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. This compound showed promising herbicidal activity and crop safety, demonstrating the potential agricultural applications of such derivatives (Wang et al., 2016).

Oxidation Studies

  • The oxidation of derivatives of bromonaphthalene, like 2-methylnaphthalene, was studied by Mamchur and Galstyan (2004), providing insights into the chemical behavior of similar compounds under oxidative conditions. This research is pertinent to understanding the chemical properties of 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid (Mamchur & Galstyan, 2004).

Chemosensor Applications

  • In 2014, Song et al. developed a fluorescent sensor using a compound with structural similarities to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. This research suggests the potential use of such compounds in developing sensors for ions in aqueous solutions (Song et al., 2014).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZQQUCWIZZKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351734
Record name [(1-bromo-2-naphthyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-Bromonaphthalen-2-yl)oxy)acetic acid

CAS RN

41791-59-7
Record name [(1-bromo-2-naphthyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1-bromonaphthalen-2-yl)oxy]acetic acid
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